2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with a complex structure that includes bromine, methoxy groups, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with bromine to introduce the bromine atom. This is followed by the formation of the amide bond with 3-(trifluoromethyl)aniline under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids, and the compound can also undergo reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the methoxy groups can participate in hydrogen bonding and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide
- 3,4,5-trimethoxy-N-(4-(trifluoromethyl)phenyl)benzamide
- 3,4,5-trimethoxy-N-(2-(4-pyridinyl)ethyl)benzamide
Uniqueness
2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions that are not possible with similar compounds lacking this functional group. The trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3NO4/c1-24-12-8-11(13(18)15(26-3)14(12)25-2)16(23)22-10-6-4-5-9(7-10)17(19,20)21/h4-8H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAXLQSQPWSLRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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